3-Hexylthiophene

概要

説明

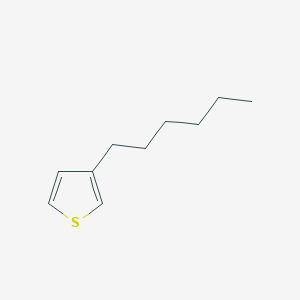

3-Hexylthiophene is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. It is characterized by a hexyl group attached to the third carbon of the thiophene ring. This compound is of significant interest due to its unique electronic properties, making it a valuable building block for the synthesis of conductive polymers, particularly poly(this compound).

準備方法

Synthetic Routes and Reaction Conditions: 3-Hexylthiophene can be synthesized through various methods, including:

Grignard Reaction: This involves the reaction of 3-bromothiophene with hexylmagnesium bromide in the presence of a catalyst such as nickel chloride.

Kumada Catalyst-Transfer Polycondensation: This method uses a nickel catalyst to polymerize this compound monomers, resulting in poly(this compound) with high regioregularity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions, followed by purification processes to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 3-Hexylthiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like ferric chloride to form poly(this compound).

Substitution: Halogenation reactions can introduce halogen atoms into the thiophene ring, which can then be further functionalized.

Common Reagents and Conditions:

Oxidizing Agents: Ferric chloride is commonly used for oxidative polymerization.

Catalysts: Nickel and palladium catalysts are frequently employed in coupling reactions.

Major Products:

科学的研究の応用

Organic Photovoltaics

One of the primary applications of 3-hexylthiophene is in organic photovoltaic (OPV) devices. P3HT, synthesized from 3HT, serves as an electron donor material in bulk heterojunction solar cells. The efficiency of these solar cells is highly dependent on the molecular weight and regioregularity of the P3HT polymer.

Case Study: Photovoltaic Performance

A study demonstrated that varying the molecular weight of P3HT significantly affects the efficiency of solar cells. Higher molecular weights lead to improved charge transport properties, enhancing overall device performance. The incorporation of fullerene derivatives as electron acceptors further optimizes the light absorption and charge separation processes within these devices .

Sensors

This compound is also utilized in the development of various sensors due to its conductive properties. P3HT-based sensors have been employed to detect gases and biological species, showcasing high sensitivity and selectivity.

Case Study: Ammonia Gas Detection

Khanh et al. (2021) reported the use of P3HT as a sensing material for ammonia gas detection. The sensor exhibited rapid response times and a linear relationship between resistance change and ammonia concentration, highlighting its potential for environmental monitoring applications .

Biocompatible Materials

The biocompatibility of P3HT has opened avenues for its application in biomedical fields, particularly in biosensing and tissue engineering. Research has shown that functionalized P3HT can support cell adhesion and growth, making it suitable for developing bioactive surfaces.

Case Study: Cell Growth Studies

In a study focusing on biocompatibility, modified P3HT surfaces were found to promote mouse fibroblast cell growth effectively. This research indicates that P3HT could be used in creating disposable biosensors for clinical diagnostics or as scaffolding materials in tissue engineering .

Photocatalytic Applications

P3HT has also been investigated for photocatalytic applications, particularly in environmental remediation processes such as photodegradation of organic pollutants.

Case Study: Ethanol Photodegradation

Research demonstrated that P3HT films could effectively degrade ethanol under visible light irradiation, achieving up to 44% degradation after 180 minutes. This efficiency is attributed to the polymer's unique electronic properties that facilitate photocatalytic reactions .

Conductive Polymers in Electronics

Beyond photovoltaics and sensors, this compound derivatives are integral to various electronic applications due to their excellent conductivity and processability.

作用機序

The mechanism by which 3-hexylthiophene exerts its effects is primarily through its ability to form conjugated polymers. These polymers have delocalized π-electrons, which facilitate charge transport. The molecular targets include the thiophene ring, which undergoes polymerization to form extended conjugated systems. The pathways involved include oxidative polymerization and coupling reactions .

類似化合物との比較

3-Methylthiophene: Similar structure but with a methyl group instead of a hexyl group.

3-Octylthiophene: Similar structure but with an octyl group instead of a hexyl group.

Comparison:

3-Hexylthiophene vs. 3-Methylthiophene: this compound has a longer alkyl chain, which enhances its solubility and processability in organic solvents.

This compound vs. 3-Octylthiophene: this compound has a shorter alkyl chain, which can result in different packing and electronic properties in the polymer.

This compound stands out due to its balance of solubility and electronic properties, making it a preferred choice for various applications in organic electronics.

生物活性

3-Hexylthiophene (3-HT) is a significant compound in the field of organic electronics and materials science, particularly noted for its role as a building block in the synthesis of conducting polymers, especially poly(this compound) (P3HT). This compound exhibits various biological activities that have garnered attention in recent research. This article delves into the biological activity of 3-HT, focusing on its synthesis, properties, and applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by its thiophene ring structure with a hexyl substituent at the 3-position. Its chemical formula is , and it has a molecular weight of approximately 168.27 g/mol. The presence of the hexyl group enhances its solubility in organic solvents, making it suitable for various applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Synthesis of this compound

The synthesis of 3-HT typically involves methods such as:

- Grignard Reaction : Utilizing thiophene derivatives with alkyl halides.

- Cross-Coupling Reactions : Employing palladium-catalyzed reactions to form the thiophene ring.

These synthetic routes allow for the production of high-purity 3-HT, which is essential for its subsequent polymerization into P3HT.

Antimicrobial Properties

Recent studies have indicated that 3-HT and its derivatives exhibit antimicrobial properties. For instance, research has shown that P3HT films can degrade volatile organic compounds (VOCs) under light irradiation, which may include antimicrobial activity against certain bacteria and fungi due to the generation of reactive oxygen species (ROS) during photodegradation processes .

Cytotoxicity Studies

A significant aspect of evaluating the biological activity of 3-HT involves assessing its cytotoxic effects. In vitro studies have been conducted using human embryonic kidney cells (HEK-293), revealing that P3HT nanoparticles can interact with living cells without inducing significant cytotoxicity at low concentrations . This suggests potential applications in biocompatible materials for drug delivery systems.

Photocatalytic Activity

The photocatalytic properties of P3HT derived from 3-HT have been extensively studied. Under visible light irradiation, P3HT films demonstrated notable photocatalytic activity, effectively degrading ethanol and other organic pollutants. This activity is attributed to ROS generation, which plays a critical role in breaking down complex organic molecules into less harmful substances .

Case Study 1: Photocatalytic Degradation

A study investigated the photocatalytic efficiency of P3HT films in degrading ethanol under simulated sunlight. The results indicated that after 180 minutes of irradiation, roughened P3HT films achieved a degradation rate of approximately 44%, showcasing their effectiveness as photocatalysts compared to traditional TiO2-based systems .

Case Study 2: Interaction with Biological Systems

Research on P3HT nanoparticles assessed their interaction with HEK-293 cells. The findings suggested that these nanoparticles could be utilized for biophotonic applications due to their favorable interaction profiles and minimal cytotoxic effects, opening avenues for their use in biomedical applications .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDHEMYZURJGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104934-50-1 | |

| Record name | Poly(3-hexylthiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104934-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20340733 | |

| Record name | 3-Hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693-86-3 | |

| Record name | 3-Hexylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1693-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。